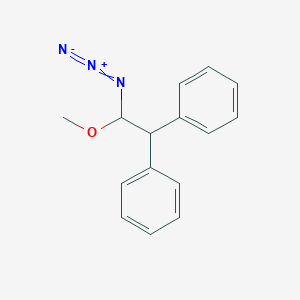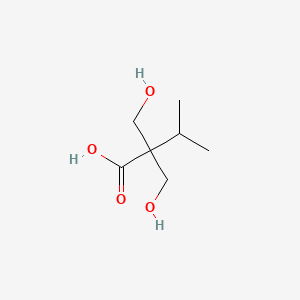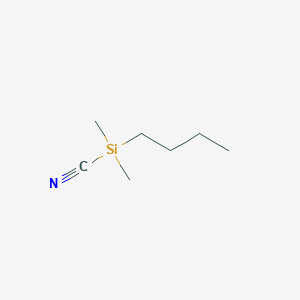
(2-Azido-2-methoxy-1-phenylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azido-2-methoxy-1-phenylethyl)benzene is an organic compound with the molecular formula C15H15N3O. It is characterized by the presence of an azido group (-N3) and a methoxy group (-OCH3) attached to a phenylethylbenzene backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azido-2-methoxy-1-phenylethyl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylethylbenzene derivative with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) to introduce the azido group . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Azido-2-methoxy-1-phenylethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), trimethylsilyl azide (Me3SiN3)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products Formed
Amines: From reduction of the azido group
Triazoles: From cycloaddition reactions
Wissenschaftliche Forschungsanwendungen
(2-Azido-2-methoxy-1-phenylethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Azido-2-methoxy-1-phenylethyl)benzene is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazoles, which can interact with various molecular targets. These interactions can modulate biological pathways and have potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Azido-2-methoxyethyl)benzene
- 1-Azido-1-prop-2-enoxypropane
- 2-Ethyl-4-methyl-2,5-dihydro-1,3-oxazole
Uniqueness
(2-Azido-2-methoxy-1-phenylethyl)benzene is unique due to the presence of both an azido group and a methoxy group on a phenylethylbenzene backbone.
Eigenschaften
| 111238-39-2 | |
Molekularformel |
C15H15N3O |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
(2-azido-2-methoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C15H15N3O/c1-19-15(17-18-16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3 |
InChI-Schlüssel |
PHKZXBXUBJLSFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(C1=CC=CC=C1)C2=CC=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)

![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)

